2-Pyridinyl 4-iodobenzenesulfonate
Description
2-Pyridinyl 4-iodobenzenesulfonate is a heterocyclic sulfonate derivative featuring a 2-pyridinyl group attached to a 4-iodobenzenesulfonate backbone. This compound combines the electron-rich pyridine ring with the hypervalent iodine center, enabling unique reactivity in organic synthesis and coordination chemistry. The 2-pyridinyl substituent likely enhances ligand properties, making the compound suitable for metal coordination or catalytic applications.
Properties
Molecular Formula |
C11H8INO3S |
|---|---|
Molecular Weight |
361.16 g/mol |
IUPAC Name |
pyridin-2-yl 4-iodobenzenesulfonate |
InChI |
InChI=1S/C11H8INO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
InChI Key |
NLCDJIHNXDFJIC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Potassium 4-Iodobenzenesulfonate :
- Structure : Replaces the 2-pyridinyl group with a potassium counterion.
- Properties : High water solubility due to the ionic sulfonate group, making it ideal for aqueous-phase reactions. Exhibits hypervalent iodine(V) reactivity, enabling oxidations and cyclizations .
- Applications : Used as a mild oxidizing agent in green chemistry.
- Ethyl-3-{[(2-Pyridinyl)amino]propanoate Derivatives: Structure: Features a 2-pyridinylamino group attached to a propanoate ester (e.g., intermediates in Dabigatran etexilate synthesis) . Properties: Lipophilic due to the ester group; participates in nucleophilic substitutions and cyclizations. Applications: Key intermediates in pharmaceutical synthesis.
Schiff Bases and Benzimidazoles with 2-Pyridinyl Groups :
- Structure : Examples include 3-methyl-N,N'-bis-(2-pyridinylmethyl)-1,2-benzenediamine (PyTo) and 5-methyl-2-(2-pyridinyl)benzimidazole (PyToHcy) .
- Properties : Tetradentate or bidentate ligands with high selectivity for metal coordination (e.g., Am(III) over Eu(III) in extraction studies).
- Applications : Solvating extractants in separation chemistry.
Physical and Chemical Properties
| Compound | Solubility | Key Functional Groups | Stability |
|---|---|---|---|
| 2-Pyridinyl 4-Iodobenzenesulfonate | Moderate in polar solvents | Sulfonate, iodine, pyridine | Stable under anhydrous conditions |
| Potassium 4-Iodobenzenesulfonate | High in water | Ionic sulfonate, iodine(V) | Hygroscopic |
| Ethyl-3-{...}propanoate | Organic solvents | Ester, pyridinylamino | Sensitive to hydrolysis |
| PyTo/PyToHcy | Non-polar diluents | Pyridinyl, benzimidazole | Thermally stable |
Research Findings and Data Tables
Table 2: Selectivity in Metal Extraction
| Extractant | Metal System | Separation Factor (Am/Eu) | pH Range |
|---|---|---|---|
| PyTo | Thiocyanate | ~50 | 4.9 |
| PyToHcy | Thiocyanate/formate | ~10 | 4.0–4.8 |
| Aliphatic Schiff bases | Thiocyanate | ~5 | 5.3–5.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
